molecular formula C20H13N B017798 7-Aminobenzo[A]pyrene CAS No. 72297-05-3

7-Aminobenzo[A]pyrene

Cat. No.: B017798
CAS No.: 72297-05-3
M. Wt: 267.3 g/mol
InChI Key: CYLGRLTVDYSTRG-UHFFFAOYSA-N
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Description

7-Aminobenzo[A]pyrene is a polycyclic aromatic hydrocarbon compound that contains a nitrogen atom within its structure. It is known for its solid form and yellow to very dark yellow color. This compound is of significant interest due to its potential carcinogenic properties and its role in environmental pollution studies .

Mechanism of Action

Target of Action

7-Aminobenzo[A]pyrene is a polycyclic aromatic hydrocarbon (PAH) compound . The primary targets of this compound are the DNA in cells . It forms DNA adducts, leading to gene expression changes . These changes can occur in both target organs for carcinogenicity (such as lung, spleen, and forestomach) and non-target organs (like liver, colon, and glandular stomach) .

Mode of Action

The compound interacts with its targets by forming DNA adducts . This interaction leads to changes in gene expression, which can be tissue-specific . Eight genes, including Tubb5, Fos, Cdh1, Cyp1a1, Apc, Myc, Ctnnb1, and Cav, show significant expression differences between target and non-target organs .

Biochemical Pathways

The compound affects various biochemical pathways. It induces oxidative stress through the production of reactive oxygen species (ROS), disturbances of the activity of antioxidant enzymes, and the reduction of the level of non-enzymatic antioxidants . It also influences cellular processes via intricate interactions .

Pharmacokinetics

It is known that the compound can be metabolized by cytochrome p450 to produce more reactive metabolites . These metabolites can then form DNA adducts, causing mutations and malignant transformations .

Result of Action

The result of the compound’s action is the induction of oxidative stress in cells, leading to DNA damage and potential carcinogenic effects . It can also cause immunotoxicity and early death in certain conditions .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound is found in tobacco smoke, charcoal-grilled foods, and PAH-contaminated surfaces of roofs, playgrounds, and highways . These environmental sources can increase human exposure to the compound, potentially enhancing its toxic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Aminobenzo[A]pyrene can be synthesized through various methodsThis process typically requires specific experimental conditions and chemical reagents, such as oxidizing agents and ammonia .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactions under controlled environments. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 7-Aminobenzo[A]pyrene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Various metal catalysts can be used to facilitate these reactions.

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which may exhibit different chemical and biological properties .

Scientific Research Applications

7-Aminobenzo[A]pyrene has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Benzo[A]pyrene: A closely related compound that also exhibits carcinogenic properties.

    7-Hydroxybenzo[A]pyrene: Another derivative with different chemical and biological activities.

    Benzo[A]pyrene-7,8-dione: A metabolite formed through oxidation reactions.

Uniqueness: 7-Aminobenzo[A]pyrene is unique due to its specific amino group, which influences its chemical reactivity and biological interactions. This distinct structure allows for unique studies in environmental and health-related research .

Properties

IUPAC Name

benzo[a]pyren-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N/c21-18-6-2-5-15-16-10-9-13-4-1-3-12-7-8-14(11-17(15)18)20(16)19(12)13/h1-11H,21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYLGRLTVDYSTRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC=C5N)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60502297
Record name Benzo[pqr]tetraphen-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60502297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72297-05-3
Record name Benzo[a]pyren-7-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72297-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo[pqr]tetraphen-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60502297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 7-Aminobenzo[a]pyrene stand out in terms of its mutagenic potential compared to other compounds found in coal liquefaction products?

A1: The research by [Pelroy et al. (1985)] [] highlights that this compound belongs to a class of compounds called amino-polycyclic aromatic hydrocarbons (amino-PAHs) found within coal liquefaction products. The study emphasizes that, in general, N-PACs (nitrogen-containing polycyclic aromatic hydrocarbons), specifically amino-PAHs like this compound, exhibit greater mutagenic activity than their PAH (polycyclic aromatic hydrocarbon) counterparts when tested using the Ames test []. While the study doesn't delve into the specific mechanisms of this compound's mutagenicity, it underscores its heightened activity compared to PAHs within this specific context.

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